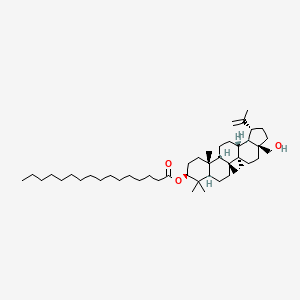

Betulin palmitate

Description

Propriétés

Formule moléculaire |

C46H80O3 |

|---|---|

Poids moléculaire |

681.1 g/mol |

Nom IUPAC |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-27-28-43(6)37(42(39,4)5)26-29-45(8)38(43)24-23-36-41-35(34(2)3)25-30-46(41,33-47)32-31-44(36,45)7/h35-39,41,47H,2,9-33H2,1,3-8H3/t35-,36+,37-,38+,39-,41+,43-,44+,45+,46+/m0/s1 |

Clé InChI |

NAXJLYBHSMUSAV-JGYMROJHSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)CO)C(=C)C)C |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)CO)C(=C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Betulin Palmitate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betulin palmitate, a derivative of the naturally occurring pentacyclic triterpene betulin, represents a promising yet underexplored compound in the landscape of therapeutic agent development. While direct research on this compound is limited, the extensive body of knowledge on its parent compounds, betulin and betulinic acid, provides a strong foundation for understanding its potential pharmacological activities. This technical guide synthesizes the available information on the chemical structure and properties of this compound, alongside a comprehensive review of the biological activities, signaling pathways, and experimental protocols associated with betulin and its derivatives. The esterification with palmitic acid is a strategic modification anticipated to enhance the lipophilicity and bioavailability of the parent molecule, potentially augmenting its therapeutic efficacy. This document aims to provide researchers with a thorough understanding of this compound's potential, grounded in the established pharmacology of its precursors, and to offer a framework for future investigation.

Chemical Structure and Physicochemical Properties

This compound is the ester formed from the reaction of betulin with palmitic acid. The esterification most commonly occurs at the C-28 primary hydroxyl group of betulin, which is more reactive than the secondary hydroxyl group at the C-3 position.

Chemical Structure:

-

IUPAC Name: [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate

-

Molecular Formula: C₄₆H₈₀O₃

The following table summarizes the key physicochemical properties of betulin and its palmitate derivative.

| Property | Betulin | This compound | Reference(s) |

| Molecular Weight | 442.72 g/mol | 681.1 g/mol | [1] |

| Appearance | White crystalline powder | Powder | [1] |

| Melting Point | 256-258 °C | Data not available | |

| Solubility | Soluble in ethanol, ether, chloroform, benzene; Insoluble in cold water | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| XLogP3 | 6.3 | 16.2 | [1] |

| Storage | Store at room temperature | Desiccate at -20°C | [1] |

Biological Activities

Direct studies on the biological activities of this compound are scarce. However, the pharmacological profiles of its parent compound, betulin, and its oxidized form, betulinic acid, are well-documented. Esterification with fatty acids like palmitic acid is a known strategy to improve the bioavailability of therapeutic compounds. A study on betulinic acid palmitate has demonstrated cytotoxic effects against several cancer cell lines.[2]

Anticancer Activity

Betulin and betulinic acid have demonstrated significant anticancer properties across a range of cancer cell lines.[1][3] Betulinic acid, in particular, is noted for its selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.[4][5]

A study on fatty acid esters of betulinic acid revealed that betulinic acid palmitate (Pal-BA) exhibits cytotoxic effects.[2] The reported IC₅₀ values are presented in the table below.

| Cell Line | Cancer Type | Compound | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | Betulinic Acid Palmitate | 9.4 | [2] |

| HT-29 | Colorectal Adenocarcinoma | Betulinic Acid Palmitate | 6.85 | [2] |

| HepG2 | Hepatocellular Carcinoma | Betulinic Acid Palmitate | 12.74 | [2] |

Anti-inflammatory Activity

Betulin and its derivatives are recognized for their anti-inflammatory properties.[6][7] They have been shown to reduce the expression of pro-inflammatory mediators and cytokines.[8][9] The anti-inflammatory effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response.[8]

Signaling Pathways

The molecular mechanisms of action for betulin and betulinic acid involve the modulation of several key signaling pathways. While these have not been confirmed for this compound specifically, it is plausible that it shares similar mechanisms.

NF-κB Signaling Pathway

Betulin has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[7] By inhibiting the activation of NF-κB, betulin can suppress the expression of pro-inflammatory genes.

MAPK Signaling Pathway

Betulin can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[10] These pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis.

Nrf2 Signaling Pathway

Betulin has been reported to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[8] This activation is dependent on AMPK/AKT/GSK3β.[8]

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general representation of an esterification reaction for creating betulin esters and may require optimization for this compound.

Materials:

-

Betulin

-

Palmitoyl chloride or Palmitic anhydride

-

Anhydrous pyridine or Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Dissolve betulin in an appropriate anhydrous organic solvent (e.g., pyridine or DCM) under an inert atmosphere.

-

Add a catalytic amount of DMAP to the solution.

-

Slowly add palmitoyl chloride or palmitic anhydride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

-

Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT or Alamar Blue Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Alamar Blue reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add the MTT solution or Alamar Blue reagent to each well and incubate for a few more hours, according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Future Directions and Conclusion

This compound remains a compound of significant interest due to the well-established therapeutic potential of its parent molecule, betulin. The addition of a palmitate chain is a rational approach to enhance its drug-like properties. However, a substantial gap in the scientific literature exists regarding the specific biological activities and mechanisms of action of this compound.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a standardized, high-yield synthesis protocol for this compound and thoroughly characterizing the compound.

-

In Vitro Biological Evaluation: A comprehensive screening of this compound against a wide panel of cancer cell lines and in various models of inflammation.

-

Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, such as NF-κB, MAPKs, and Nrf2, to determine if it retains or modifies the activity of betulin.

-

In Vivo Studies: Evaluating the pharmacokinetics, safety, and efficacy of this compound in animal models of cancer and inflammatory diseases.

References

- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Betulin Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of betulin palmitate, a lipophilic derivative of the naturally occurring pentacyclic triterpene, betulin. By esterifying betulin with palmitic acid, the compound's properties can be modified, potentially enhancing its bioavailability and therapeutic applications. This document details the necessary steps from precursor extraction to final product characterization, offering detailed experimental protocols and data interpretation.

Overview of this compound Synthesis

The synthesis of this compound is a multi-step process that begins with the extraction of its precursor, betulin, from natural sources, primarily the bark of birch trees. Once pure betulin is obtained, it undergoes esterification at one or both of its hydroxyl groups with palmitic acid or a more reactive derivative like palmitoyl chloride. The resulting product is then purified and subjected to rigorous characterization to confirm its structure and purity.

Synthesis Methodologies

Step 1: Extraction and Purification of Betulin

Betulin is abundant in the outer bark of birch trees, constituting up to 30% of its dry weight.[1] The extraction process leverages its solubility in organic solvents.

Experimental Protocol: Betulin Extraction

-

Preparation : Grind the dry outer bark of white birch (Betula sp.) into a fine powder.

-

Extraction : Perform a solid-liquid extraction using a Soxhlet apparatus or by refluxing the bark powder in a suitable solvent. 95% ethanol has been identified as an effective extraction solvent.[2] Other options include dichloromethane, ethyl acetate, and acetone.[2][3]

-

Concentration : After extraction (typically 4-8 hours), filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

-

Purification : The crude extract contains betulin along with other triterpenoids like lupeol and betulinic acid.[4] Purification is achieved through recrystallization from solvents such as ethanol or isopropanol.[3] For higher purity (>99%), a multi-step process involving treatment with Ca(OH)₂ to remove acidic impurities followed by column chromatography on silica gel can be employed.[1][4]

Step 2: Esterification of Betulin to this compound

The conversion of betulin to this compound is achieved by forming an ester linkage at the C-3 secondary hydroxyl group, which is more reactive than the C-28 primary hydroxyl group.[5] Both chemical and enzymatic methods can be employed.

This method utilizes a reactive derivative of palmitic acid, such as palmitoyl chloride, to acylate betulin in the presence of a base. This non-equilibrium reaction proceeds efficiently at moderate temperatures.[6]

Experimental Protocol: Chemical Synthesis

-

Reactant Preparation : Dissolve pure betulin (1 equivalent) in a dry solvent such as chloroform or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).[7]

-

Base Addition : Add a base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.[7][8]

-

Acylation : While stirring, slowly add palmitoyl chloride (1.1-1.2 equivalents) to the mixture. The reaction can be conducted at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours (typically 4-24h) until completion, which can be monitored by Thin Layer Chromatography (TLC).[7][8]

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Wash the organic solution sequentially with distilled water, a dilute acid solution (e.g., 1M HCl) to remove the base, and finally with brine.

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[7]

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under ambient conditions with fewer by-products.[9] Lipases, such as immobilized Candida antarctica lipase (Novozym 435), are effective catalysts for this esterification.[9][10]

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup : In a flask, dissolve betulin (1 equivalent) and palmitic acid (1-3 equivalents) in a suitable organic solvent. Chloroform or a mixture of n-hexane and chloroform can be used to ensure substrate solubility.[9]

-

Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435) to the solution. The amount of enzyme can be optimized, but a typical starting point is 50-150 mg per 25 mg of betulin.[9][10]

-

Incubation : Incubate the mixture in a thermostated water bath (e.g., 40-60°C) with magnetic stirring for 24-48 hours.[10]

-

Enzyme Removal : After the reaction, filter the mixture to recover the immobilized enzyme, which can often be reused.

-

Isolation : Evaporate the solvent from the filtrate to obtain the crude product.

Step 3: Purification of this compound

The crude product from either synthesis method will contain unreacted starting materials and potential side products (e.g., betulin dipalmitate). Purification is typically achieved using column chromatography.

Experimental Protocol: Purification

-

Column Preparation : Pack a silica gel column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

-

Elution : Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Final Product : Combine the pure fractions and evaporate the solvent to obtain pure this compound as a white solid.

Characterization Methods

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the synthesized this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The successful esterification of betulin is confirmed by two key spectral changes: the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band from the new ester group.

| Vibrational Mode | Betulin Wavenumber (cm⁻¹) | This compound (Expected, cm⁻¹) | Description |

| O-H Stretch (Alcohol) | ~3359 (broad)[11] | Significantly reduced or absent | Disappearance of the C-3 hydroxyl group. |

| C-H Stretch (Alkyl) | ~2944, 2870[11] | ~2920, 2850 | C-H bonds in the triterpene and palmitate chain. |

| C=O Stretch (Ester) | N/A | ~1730[12] | Key indicator of successful esterification. |

| C=C Stretch (Alkene) | ~1644[11] | ~1644 | Isopropenyl group at C-20 remains unchanged. |

| C-O Stretch (Ester) | N/A | ~1240 | C-O bond of the newly formed ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Esterification at the C-3 position causes a noticeable downfield shift of the proton and carbon signals at this position.

¹H-NMR Spectroscopy The most significant change is the chemical shift of the proton attached to the C-3 carbon. In betulin, this proton (H-3) resonates around 3.19 ppm. Upon esterification to form this compound, this signal is expected to shift downfield to approximately 4.5 ppm due to the deshielding effect of the adjacent carbonyl group. Other characteristic signals, such as those for the isopropenyl group (=CH₂) at ~4.59 and 4.69 ppm, should remain.[13] Protons from the long alkyl chain of the palmitate group will appear in the upfield region (~0.88 to 2.3 ppm).[14]

¹³C-NMR Spectroscopy Similarly, the C-3 carbon signal will shift downfield. In betulin, the C-3 signal is observed at ~79.0 ppm.[15] For this compound, this signal is expected to shift to ~81.0 ppm. A new signal for the ester carbonyl carbon will appear around 173 ppm.[12] The signals for the isopropenyl carbons (C-20 at ~150.5 ppm and C-29 at ~109.7 ppm) will be unaffected.[13]

| Atom | Betulin ¹³C Shift (ppm)[15] | This compound (Predicted, ppm) | Palmitate Carbonyl ¹³C Shift (ppm)[16] |

| C-3 | 79.0 | ~81.0 | N/A |

| C-20 | 150.5 | ~150.5 | N/A |

| C-28 | 62.8 | ~62.8 | N/A |

| C-29 | 109.7 | ~109.7 | N/A |

| C=O (Ester) | N/A | ~173.0 | 179.9 |

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of this compound and monitoring reaction progress. Due to its increased lipophilicity compared to betulin, this compound will have a longer retention time under reversed-phase conditions.

| Parameter | Typical Value/Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |

| Mobile Phase | Acetonitrile / Water (e.g., 86:14 v/v) | [2] |

| Elution Mode | Isocratic | [17] |

| Flow Rate | 1.0 mL/min | [17] |

| Detection | UV at 210 nm | [11][18] |

| Column Temp. | 25-35 °C | [17][19] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound (C₄₆H₈₀O₃), the expected molecular weight is approximately 681.1 g/mol . Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 682.1 or a sodium adduct [M+Na]⁺ at m/z 704.1.

References

- 1. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Polyester - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. epic.awi.de [epic.awi.de]

- 14. Metabolite Characterization and Correlations with Antioxidant and Wound Healing Properties of Oil Palm (Elaeis guineensis Jacq.) Leaflets via 1H-NMR-Based Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000220) [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. researchgate.net [researchgate.net]

Betulin Palmitate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin palmitate, a fatty acid ester of the naturally occurring pentacyclic triterpene betulin, has garnered increasing interest within the scientific community. Its potential pharmacological activities, coupled with the abundance of its precursor, betulin, in nature, make it a compelling molecule for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and synthesis, and quantitative data where available.

Natural Sources of this compound

While the primary natural source of the precursor molecule, betulin, is the bark of birch trees (Betula species), this compound itself has been identified in a more limited number of plant species. The concentration of this compound in these sources is not extensively documented in publicly available literature, posing a challenge for direct extraction strategies.

Principal Natural Sources

This compound has been reported to be present in the following plant species:

-

Gentiana lutea (Great Yellow Gentian): The rhizomes and roots of this plant are a known source of betulin 3-O-palmitate[1].

-

Swertia angustifolia

-

Minquartia guianensis

Betulin as a Precursor from Birch Bark

The most abundant and economically viable source for obtaining the precursor for this compound synthesis is the outer bark of various birch species. The betulin content in birch bark can be substantial, making it an ideal starting material.

| Birch Species | Betulin Content (% of dry outer bark weight) |

| Betula platyphylla Suk. | Up to 92.67% yield of betulin extract under optimized conditions. The betulin concentration in the extract was determined to be 50% by HPLC. |

| General Birch Species | 20-30% |

Isolation and Synthesis of this compound

Given the limited information on the direct isolation of this compound from its natural sources, the most common and practical approach is the semi-synthesis from betulin, which is readily extracted from birch bark.

Extraction and Purification of Betulin from Birch Bark

The initial step in obtaining this compound is the efficient extraction and purification of its precursor, betulin, from birch bark.

1. Extraction:

-

Materials: Dried and ground outer birch bark, 96% ethanol.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Place the ground birch bark into a thimble and insert it into the Soxhlet extractor.

-

Fill the round-bottom flask with 96% ethanol.

-

Assemble the Soxhlet apparatus and heat the ethanol to reflux.

-

Continue the extraction for a sufficient period to ensure complete extraction of betulin (typically several hours), monitoring the color of the solvent in the siphon tube until it becomes colorless.

-

After extraction, allow the apparatus to cool and dismantle it.

-

Concentrate the ethanolic extract containing betulin using a rotary evaporator to obtain a crude extract.

-

2. Purification by Recrystallization:

-

Materials: Crude betulin extract, acetone, distilled water.

-

Procedure:

-

Dissolve the crude betulin extract in hot acetone (>40 °C).

-

While stirring, slowly add distilled water to the acetone solution to precipitate the triterpenoids.

-

Collect the precipitate by filtration.

-

Wash the precipitate with distilled water.

-

Dry the purified betulin crystals in an oven or under vacuum.

-

Caption: Workflow for the extraction and purification of betulin from birch bark.

Synthesis of this compound from Betulin

The synthesis of this compound from purified betulin is typically achieved through esterification of the primary hydroxyl group at the C-28 position of betulin with palmitic acid or its derivatives.

This protocol describes a common method for esterification using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Materials: Purified betulin, palmitic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM), pyridine.

-

Apparatus: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath.

-

Procedure:

-

Dissolve betulin (1 equivalent) and palmitic acid (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure product.

-

Caption: Synthetic pathway for this compound from betulin.

Data Presentation

Table 1: Natural Sources of Betulin and this compound

| Compound | Plant Source | Part of Plant | Reported Presence | Quantitative Data |

| This compound | Gentiana lutea | Rhizomes and Roots | Yes[1] | Not specified in literature |

| Swertia angustifolia | Not specified | Yes | Not specified in literature | |

| Minquartia guianensis | Not specified | Yes | Not specified in literature | |

| Betulin (Precursor) | Betula species (Birch) | Outer Bark | Yes | 20-30% of dry weight |

| Betula platyphylla | Outer Bark | Yes | Extract yield up to 92.67% (50% betulin in extract) |

Conclusion

This compound is a promising bioactive compound, with its primary route of acquisition being semi-synthesis from betulin. The abundance of betulin in birch bark provides a readily available and cost-effective starting material. While this compound exists in nature, particularly in Gentiana lutea, the lack of quantitative data and established direct isolation protocols makes this a less viable option for large-scale production currently. The provided experimental protocols for betulin extraction and subsequent esterification to this compound offer a robust framework for researchers and drug development professionals to produce this compound for further investigation and application. Future research should focus on quantifying this compound in its natural sources and developing efficient direct extraction and purification methods to explore its natural production potential fully.

References

In Vitro Mechanism of Action of Betulin Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer and anti-inflammatory properties. Esterification of betulin is a common strategy to enhance its bioavailability and modulate its biological effects. This technical guide focuses on the in vitro mechanism of action of betulin palmitate, a C28-esterified derivative of betulin. Due to the limited direct research on this compound, this guide synthesizes findings from studies on betulin, its ester derivatives, and the known cellular effects of palmitic acid to provide a comprehensive overview of its putative mechanisms of action.

Core Mechanisms of Action

The in vitro biological activity of this compound is likely a composite of the well-documented effects of its parent molecule, betulin, potentially modulated by the palmitate moiety. The primary mechanisms are centered around the induction of apoptosis in cancer cells and the suppression of inflammatory pathways.

Induction of Apoptosis in Cancer Cells

Betulin is known to be a potent inducer of apoptosis in a variety of cancer cell lines.[1][2] The esterification with palmitic acid may enhance cellular uptake due to increased lipophilicity, potentially leading to a more pronounced pro-apoptotic effect. The proposed apoptotic mechanism involves the intrinsic (mitochondrial) pathway.

Signaling Pathway:

Betulin and its derivatives initiate apoptosis through the mitochondrial pathway.[3] This process is characterized by the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, which are the executioners of apoptosis.[2][3] Specifically, the activation of caspase-9 and the subsequent activation of effector caspases-3 and -7 are central to this process.[2][3]

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Anti-Inflammatory Effects

Betulin and its derivatives exhibit significant anti-inflammatory properties.[5][6] This is particularly relevant as chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The anti-inflammatory actions are primarily mediated through the inhibition of the NF-κB signaling pathway and modulation of other inflammatory mediators.

Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Betulin has been shown to prevent the degradation of IκB, thereby inhibiting NF-κB activation.[7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

Direct quantitative data for this compound is scarce. The following tables summarize the in vitro cytotoxic activity of betulin, a betulinic acid palmitate ester, and a related triterpene fatty acid ester to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Betulin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | 6.67 | [2] |

| A431 | Epidermoid Carcinoma | 6.76 | [2] |

| MCF-7 | Breast Adenocarcinoma | 8.32 | [2] |

| SK-N-SH | Neuroblastoma | 8 | [2] |

Table 2: In Vitro Cytotoxicity of Betulinic Acid Palmitate Ester (Pal-BA)

| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |

| MCF-7 | Breast Adenocarcinoma | > 100 | [8] |

| HT-29 | Colorectal Adenocarcinoma | 62.47 | [8] |

| NCI-H460 | Non-small Cell Lung Cancer | 61.12 | [8] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Analysis of Apoptosis by Western Blot

Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptotic proteins, such as caspases.

Workflow:

Caption: Western blot workflow for detecting apoptotic proteins.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP).[9][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein levels.[9]

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor. It utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites.

Workflow:

Caption: Workflow for an NF-κB luciferase reporter assay.

Detailed Protocol:

-

Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.[11] A co-transfection with a control plasmid (e.g., Renilla luciferase) is often performed for normalization.[12]

-

Treatment: Pre-treat the transfected cells with this compound for a specified duration.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[12][13]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.[12][13]

-

Luciferase Assay: Add the luciferase assay reagent containing the substrate (luciferin) to the cell lysate.[13]

-

Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the this compound-treated and stimulated cells compared to the stimulated-only cells indicates inhibition of NF-κB activity.[13]

Conclusion

The in vitro mechanism of action of this compound is likely multifaceted, primarily leveraging the pro-apoptotic and anti-inflammatory properties of its parent compound, betulin. The palmitate moiety is expected to enhance its lipophilicity and cellular uptake, potentially modulating its overall efficacy. The induction of the intrinsic apoptotic pathway via caspase activation and the inhibition of the pro-inflammatory NF-κB signaling cascade are the core putative mechanisms. Further direct experimental investigation of this compound is warranted to fully elucidate its specific molecular targets and signaling interactions.

References

- 1. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. bowdish.ca [bowdish.ca]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Betulin Palmitate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin palmitate, a lipophilic ester of the naturally occurring pentacyclic triterpene betulin, is a molecule of significant interest in pharmaceutical and cosmeceutical research. Its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound and related triterpenoid esters. Due to a notable scarcity of direct quantitative data for this compound in publicly accessible literature, this guide leverages data from its parent compound, betulin, and other relevant triterpenoid esters as proxies to inform researchers. Furthermore, it offers detailed experimental protocols for the determination of these crucial parameters, empowering scientists to generate specific data for their formulations.

I. Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. As a long-chain fatty acid ester of betulin, this compound is anticipated to be highly lipophilic, exhibiting good solubility in non-polar organic solvents and poor solubility in polar and aqueous media.

Qualitative Solubility of this compound and Related Esters

While specific quantitative data for this compound is sparse, the solubility of the closely related betulinic acid palmitate has been qualitatively described. It is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] This suggests that this compound would share a similar solubility profile. The addition of a long-chain fatty acid, such as palmitic acid, to the betulin backbone significantly increases its lipophilicity compared to the parent compound.

Quantitative Solubility Data for Betulin (Parent Compound)

To provide a baseline for understanding the impact of esterification, the following table summarizes the experimentally determined solubility of betulin in various organic solvents at different temperatures. It is evident that betulin's solubility is generally low in many common solvents but increases with temperature.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 15.2 | 5.2 |

| Acetone | 35.2 | 13.7 |

| Cyclohexane | 15.2 | 0.1 |

| Cyclohexane | 35.2 | 0.67 |

Data sourced from multiple studies on betulin solubility.[2][3]

Quantitative Solubility of a Betulin Ester Analogue: 28-O-Succinyl Betulin (SBE)

To illustrate the effect of esterification on the solubility of the betulin scaffold, the following table presents the solubility of 28-O-succinyl betulin (SBE), a derivative where a succinyl group is attached at the C-28 position. This provides a valuable comparison, although it should be noted that the succinyl group imparts different polarity characteristics than a palmitoyl group.

| Solvent | Solubility of SBE (g/L) |

| Water | > Water solubility of Betulinic Acid |

| Petroleum Ether | > Petroleum Ether solubility of Betulinic Acid |

| Acetonitrile | > Acetonitrile solubility of Betulinic Acid |

| n-Butanol | 7.19 ± 0.66 |

| Methanol | > Methanol solubility of Betulinic Acid |

Data for 28-O-succinyl betulin (SBE) compared to betulinic acid (BA).[4]

II. Stability Profile

The chemical stability of this compound is paramount for ensuring its potency, safety, and shelf-life in any formulation. Stability studies typically involve subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.

Stability of Triterpenoid Esters in Biological-Like Media

| Medium | Condition | Stability Outcome |

| Aqueous Solution | 24 hours | Stable (<20% loss) |

| Buffered Solution (pH 7.4) | 24 hours | Stable (<20% loss) |

| Plasma | 24 hours | Stable (<20% loss) |

| Acidic Media (pH ~1.2) | 1 hour | ~30% degradation |

Data from a stability study on antiparasitic triterpenic esters.[5][6] This study suggests that while triterpenoid esters are generally stable in neutral and physiological pH, they may be susceptible to hydrolysis under acidic conditions.

III. Experimental Protocols

For researchers aiming to generate precise data for this compound, the following sections outline detailed methodologies for solubility and stability determination.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally by taking samples at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.

References

- 1. mdpi.com [mdpi.com]

- 2. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. | DIAL.pr - BOREAL [dial.uclouvain.be]

A Comprehensive Technical Guide to the Spectroscopic Data of Betulin Palmitate

This guide provides an in-depth overview of the spectroscopic data for betulin palmitate, a fatty acid ester of the naturally occurring triterpene, betulin. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound.

Chemical Structure

This compound is formed through the esterification of one of the hydroxyl groups of betulin with palmitic acid. The most common isomer is betulin 3-O-palmitate, where the ester linkage is at the C-3 position.

Molecular Formula: C₄₆H₈₀O₃[1] Molecular Weight: 681.1 g/mol [1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on the analysis of its parent compound, betulin, and related ester derivatives.

The NMR spectra of this compound are characterized by signals from the triterpenoid backbone of betulin and the long aliphatic chain of palmitic acid.

Table 1: ¹H NMR Spectroscopic Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.68, ~4.58 | s, s | H-29a, H-29b |

| ~3.83 | d | H-28a |

| ~3.38 | d | H-28b |

| ~3.19 | dd | H-3 |

| ~2.25 | t | α-CH₂ of palmitate |

| ~1.68 | s | H-30 (CH₃) |

| ~1.25 | br s | -(CH₂)₁₂- of palmitate |

| ~1.02 - ~0.76 | m | Methyl groups of betulin |

| ~0.88 | t | Terminal CH₃ of palmitate |

Note: The chemical shifts are based on data for betulin and its derivatives and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C=O (palmitate) |

| ~150.5 | C-20 |

| ~109.7 | C-29 |

| ~81.0 | C-3 |

| ~60.5 | C-28 |

| 55.4 - 14.7 | Betulin skeleton carbons |

| 34.5 - 14.1 | Palmitate chain carbons |

Note: The esterification at the C-3 position causes a downfield shift of the C-3 signal compared to betulin.

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3500 | O-H | Stretching vibration of the remaining hydroxyl group (at C-28) |

| ~2945, ~2870 | C-H | Stretching vibrations of aliphatic CH₂, and CH₃ groups |

| ~1735 | C=O | Stretching vibration of the ester carbonyl group |

| ~1645 | C=C | Stretching vibration of the double bond (C-20/C-29) |

| ~1175 | C-O | Stretching vibration of the ester C-O bond |

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 681.1 | [M+H]⁺ (Molecular ion peak) |

| 663.1 | [M+H - H₂O]⁺ |

| 425.4 | [M+H - Palmitic Acid]⁺ |

| 407.4 | [M+H - Palmitic Acid - H₂O]⁺ |

| 207.2, 189.2 | Characteristic fragments of the lupane skeleton |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

A common method for the synthesis of betulin esters involves the use of a coupling agent.

-

Materials: Betulin, palmitic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve betulin and palmitic acid in dry DCM.

-

Add DMAP as a catalyst.

-

Add a solution of DCC in DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

NMR Spectroscopy:

-

Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[2]

-

Use tetramethylsilane (TMS) as an internal standard.

-

-

IR Spectroscopy:

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

-

Mass Spectrometry:

-

Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.[2]

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS.

-

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the logical relationship of its spectroscopic features.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationships in the spectroscopic characterization of this compound.

References

A Comprehensive Technical Review of Betulin and Its Palmitate Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the naturally occurring pentacyclic triterpene, betulin, and its synthetically derived palmitate ester. This document outlines their synthesis, physicochemical properties, and diverse biological activities, with a focus on their potential as therapeutic agents. Detailed experimental protocols, quantitative data comparisons, and visual representations of key pathways and workflows are provided to support further research and development in this area.

Physicochemical Properties

Betulin, abundantly found in the bark of birch trees, and its palmitate ester exhibit distinct physicochemical properties that influence their biological activity and potential for drug development. The esterification of betulin with palmitic acid significantly increases its lipophilicity.

| Property | Betulin | Betulin Palmitate | Reference |

| Molecular Formula | C₃₀H₅₀O₂ | C₄₆H₈₀O₃ | [1] |

| Molecular Weight ( g/mol ) | 442.7 | 681.1 | [1] |

| LogP (XLogP3) | 7.3 | 12.5 (estimated) | [1] |

| Melting Point (°C) | 256-258 | Not available | |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, chloroform. | Expected to have very low water solubility, high solubility in nonpolar organic solvents. | [2] |

Synthesis of this compound

The synthesis of this compound from betulin can be achieved through several esterification methods. The Steglich esterification is a mild and effective method for this transformation, particularly when dealing with sterically hindered alcohols like betulin.[3][4] An alternative approach is enzymatic synthesis, which offers high selectivity and milder reaction conditions.

Experimental Protocol: Steglich Esterification of Betulin

This protocol describes the synthesis of this compound by reacting betulin with palmitic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4][5]

Materials:

-

Betulin

-

Palmitic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve betulin (1 equivalent) and palmitic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.

Biological Activities and Quantitative Data

Both betulin and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[6][7][8][9] The addition of the palmitate moiety can enhance the lipophilicity, potentially affecting cell membrane permeability and overall activity.

Anticancer Activity

Betulin and its esters have demonstrated cytotoxic effects against various cancer cell lines.[10][11][12][13] The mechanism of action often involves the induction of apoptosis.

Table 1: Comparative Cytotoxicity of Betulin and Betulinic Acid Esters against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Betulin | HT-29 | Colon Carcinoma | 4.3 | [6] |

| Betulin | SK-N-AS | Neuroblastoma | 2.5 | [6] |

| Betulinic Acid | MeWo | Melanoma | 2.21 ± 0.42 | [10] |

| Betulinic Acid Palmitate | MCF-7 | Breast Adenocarcinoma | 9.4 µg/mL | [10] |

| Betulinic Acid Palmitate | HT-29 | Colorectal Adenocarcinoma | 6.85 µg/mL | [10] |

| Betulinic Acid Palmitate | NCI-H460 | Non-small Cell Lung Carcinoma | Not specified | [10] |

Anti-inflammatory Activity

Betulin demonstrates anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[14] The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of compounds.

Table 2: Anti-inflammatory Activity Data

| Compound | Assay | Model | Effect | Reference |

| Betulin | Carrageenan-induced paw edema | Mice | Dose-dependent reduction in paw edema | [14] |

| Betulinic Acid | Carrageenan-induced paw edema | Rats | Significant inhibition of edema | [15] |

Antiviral Activity

Betulin and its derivatives have been investigated for their antiviral activity against a range of enveloped and non-enveloped viruses.[6][7][9]

Table 3: Antiviral Activity Data

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Betulin | Herpes Simplex Virus Type 1 (HSV-1) | Cell Culture | Active | [7] |

| Betulinic Acid | Herpes Simplex Virus Type 1 (HSV-1) | Cell Culture | Active | [7] |

| Betulin | ECHO 6 Virus | Cell Culture | Suppressed reproduction | [7] |

| Betulinic Acid | ECHO 6 Virus | Cell Culture | Suppressed reproduction | [7] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][16][17][18]

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Complete cell culture medium

-

Betulin and this compound stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of betulin and this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot for NF-κB Activation

Western blotting can be used to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins like IκBα and the p65 subunit of NF-κB, as well as their translocation to the nucleus.[19][20][21][22][23][24]

Materials:

-

Cells (e.g., macrophages like RAW 264.7)

-

LPS (lipopolysaccharide) for stimulation

-

Betulin and this compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kits

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and pre-treat with different concentrations of betulin or this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30 minutes).

-

Lyse the cells to obtain either whole-cell lysates or separate nuclear and cytoplasmic fractions.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compounds on protein phosphorylation and translocation.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[4][14][15][25][26]

Materials:

-

Mice (e.g., BALB/c)

-

Carrageenan solution (1% in saline)

-

Betulin and this compound formulations (e.g., in a vehicle like 0.5% carboxymethylcellulose)

-

Positive control (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, positive control, and different doses of betulin and this compound.

-

Administer the test compounds or controls orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.

-

Measure the paw volume or thickness using a plethysmometer or calipers at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways

Betulin is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. While specific data for this compound is limited, it is plausible that it shares similar mechanisms of action, potentially with altered potency or kinetics due to its increased lipophilicity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Betulin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[19][21][22]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Betulin has been reported to modulate MAPK signaling, although the specific effects can be cell-type dependent. For instance, in some cancer cells, betulin can inhibit the phosphorylation of ERK, JNK, and p38, leading to apoptosis.

Conclusion

Betulin and its palmitate ester represent promising scaffolds for the development of novel therapeutic agents. Their diverse biological activities, coupled with the potential for chemical modification to enhance their properties, make them attractive candidates for further investigation. This technical guide provides a foundational overview to aid researchers and drug development professionals in their exploration of these fascinating natural product derivatives. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to directly compare its efficacy with that of the parent compound, betulin, in a range of preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Betulin Palmitate: A Comprehensive Technical Review of Safety, Toxicity, and Pharmacokinetics

Disclaimer: Limited direct experimental data exists for the safety, toxicity, and pharmacokinetic profile of betulin palmitate. This guide synthesizes the available information on this compound and its parent compound, betulin, to provide a comprehensive overview for researchers, scientists, and drug development professionals. Data attributed to betulin should be interpreted with caution as the esterification with palmitic acid may alter the compound's biological properties.

Executive Summary

This compound, an ester of the naturally occurring pentacyclic triterpene betulin, is a compound of interest for various therapeutic and cosmetic applications. This technical guide provides a detailed examination of its safety, toxicity, and pharmacokinetic profile, drawing upon available data for both this compound and its parent compound, betulin. While betulin exhibits a low toxicity profile, specific quantitative data for this compound is scarce. This document aims to consolidate the existing knowledge, present it in a clear and accessible format, and provide detailed experimental methodologies where available to support further research and development.

Safety and Toxicity Profile

Direct toxicological data for this compound is limited. However, a Safety Data Sheet (SDS) classifies it under Category 4 for both acute oral and dermal toxicity, indicating a relatively low hazard potential. In contrast, extensive studies on its parent compound, betulin, have demonstrated a very low order of toxicity.

Acute Toxicity

Studies on betulin in both rats and mice have shown no lethal effects or significant signs of toxicity at high doses when administered intragastrically or intraperitoneally.[1] The median lethal dose (LD50) was not reached in these studies, suggesting a very high safety margin for the parent compound.[1]

Table 1: Summary of Acute Toxicity Data for Betulin and this compound

| Compound | Species | Route of Administration | Dose | Observation | LD50 (mg/kg) |

| Betulin | Rat, Mouse | Intragastric | 1,000 - 16,000 mg/kg | No lethal effect or significant toxicity observed over 14 days.[1] | Not Reached (>16,000)[1] |

| Betulin | Rat | Intraperitoneal | 250 - 4,000 mg/kg | No lethal effect or significant toxicity observed over 14 days.[1] | Not Reached (>4,000)[1] |

| This compound | - | Oral | - | Classified as Acute Toxicity, Category 4. | Not Available |

| This compound | - | Dermal | - | Classified as Acute Toxicity, Category 4. | Not Available |

Subchronic Toxicity

Subchronic toxicity studies on a triterpene extract consisting mainly of betulin showed no toxicity in rats and dogs after 28 days of daily intraperitoneal and subcutaneous administration, respectively.[2]

Pharmacokinetic Profile

There is currently no published pharmacokinetic data for this compound. The information presented below is for betulin and a succinyl derivative of betulin, which may provide some insight into the potential absorption, distribution, metabolism, and excretion (ADME) properties of related compounds. The poor aqueous solubility of betulin is a key factor influencing its bioavailability.[2]

Pharmacokinetics of Betulin and its Derivatives

Pharmacokinetic studies of betulin in rats after intraperitoneal administration showed time-dependent plasma levels over 4 hours, reaching a dose-independent serum level of approximately 0.13 µg/mL.[2] Subcutaneous administration in dogs showed dose-dependency, with a maximum plasma concentration of 0.33 µg/mL at a dose of 300 mg/kg after 28 daily applications.[2] A study on a 28-O-succinyl betulin derivative in rats provided more detailed pharmacokinetic parameters after intravenous and oral administration.[3][4]

Table 2: Pharmacokinetic Parameters of Betulin and 28-O-Succinyl Betulin in Rats

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (h·ng/mL) | T₁/₂ (h) |

| Betulin | Intraperitoneal | - | ~130 | 1-4 | Not Reported | Not Reported |

| 28-O-Succinyl Betulin | Intravenous | 5 | - | - | 2729.27 ± 776.23 | 9.77 ± 2.70 |

| 28-O-Succinyl Betulin | Oral | 200 | 1042.76 ± 259.11 | ~4 | 9719.28 ± 2910.56 | 11.13 ± 2.03 |

Data for 28-O-Succinyl Betulin from a study by Liu et al. (2023).[3][4]

Experimental Protocols

The following sections detail the general methodologies employed in the cited studies on betulin. These protocols can serve as a foundation for designing future studies on this compound.

Acute Oral Toxicity Study Protocol (General)

This protocol is based on the description of acute toxicity studies performed on betulin.[1]

-

Test Animals: Male and female outbred rats and mice.

-

Acclimatization: Animals are acclimated to laboratory conditions for at least one week prior to the study.

-

Housing: Housed in appropriate cages with free access to standard laboratory diet and water.

-

Test Substance Preparation: Betulin is suspended in a suitable vehicle (e.g., sesame oil for intraperitoneal injection). For oral administration, it can be given as a suspension.

-

Administration: A single dose of the test substance is administered via the desired route (intragastric or intraperitoneal). A range of doses is typically tested.

-

Observation: Animals are observed for 14 days for any signs of toxicity, including changes in body weight, skin irritation, edema, and behavioral changes.

-

Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed to examine the internal organs for any pathological changes.

Pharmacokinetic Study Protocol (General)

This protocol is a generalized representation based on pharmacokinetic studies of betulin and its derivatives.[2][3][4]

-

Test Animals: Male Wistar rats.

-

Acclimatization and Housing: Similar to the acute toxicity protocol. Animals are fasted overnight before dosing for oral studies.

-

Test Substance Preparation: The compound is formulated in a suitable vehicle for the intended route of administration (e.g., suspended in sesame oil for intraperitoneal injection, or formulated for intravenous or oral administration).

-

Administration: The test substance is administered at a specific dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) via an appropriate method (e.g., tail vein or cannula).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the analyte in plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T₁/₂) using appropriate software.

Potential Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, the known biological activities of betulinic acid and palmitate suggest potential interactions with key cellular signaling pathways, particularly those involved in apoptosis and cellular stress.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Betulinic acid, a close structural analog of betulin, is known to induce apoptosis in cancer cells through the mitochondrial pathway and by modulating the PI3K/Akt signaling pathway.[5][6] Palmitate, on the other hand, can induce endoplasmic reticulum (ER) stress and apoptosis.[7] It is plausible that this compound may exert its biological effects through a combination of these mechanisms. The following diagram illustrates a hypothetical signaling cascade.

Conclusion

This compound is a compound with potential therapeutic applications, and the available data on its parent compound, betulin, suggests a favorable safety profile. However, there is a clear need for direct experimental studies on this compound to accurately determine its toxicological and pharmacokinetic properties. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to design and execute further investigations into this promising compound. Future studies should focus on determining the LD50 of this compound, conducting detailed pharmacokinetic profiling, and elucidating its specific molecular mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Betulin Palmitate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals